Cas no 1339688-91-3 (N-(3-Bromobenzyl)oxetan-3-amine)

N-(3-Bromobenzyl)oxetan-3-amine 化学的及び物理的性質
名前と識別子
-
- N-(3-Bromobenzyl)-3-oxetanamine
- N-(3-Bromobenzyl)oxetan-3-amine
- N-[(3-bromophenyl)methyl]oxetan-3-amine
- KS-6938
- AKOS012933176
- SCHEMBL23703277
- A1-29966
- 1339688-91-3
- A927861
-
- MDL: I167015
- インチ: InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
- InChIKey: JAWOYLWYROVTQR-UHFFFAOYSA-N
- SMILES: BrC1=CC(CNC2COC2)=CC=C1
計算された属性
- 精确分子量: 241.01023g/mol
- 同位素质量: 241.01023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 161
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- XLogP3: 1.7
N-(3-Bromobenzyl)oxetan-3-amine Security Information
- Signal Word:Warning
- 危害声明: H302
- Warning Statement: P301+P312+P330
N-(3-Bromobenzyl)oxetan-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I167015-1g |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | 1g |
¥6,086.00 | 2021-05-21 | ||
A2B Chem LLC | AI30681-2.5g |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | 95% | 2.5g |
$1151.00 | 2024-04-20 | |
TRC | N105360-100mg |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | 100mg |
$ 215.00 | 2022-06-03 | ||
Fluorochem | 070677-1g |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | >95% | 1g |
£357.00 | 2022-03-01 | |
Ambeed | A227574-1g |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | 95+% | 1g |
$465.0 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533836-1g |
N-(3-bromobenzyl)oxetan-3-amine |
1339688-91-3 | 98% | 1g |
¥4651.00 | 2024-08-09 | |
A2B Chem LLC | AI30681-1g |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | 95% | 1g |
$677.00 | 2024-04-20 | |
Chemenu | CM284106-1g |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | 95% | 1g |
$493 | 2023-03-07 | |
TRC | N105360-50mg |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | 50mg |
$ 130.00 | 2022-06-03 | ||
Chemenu | CM284106-1g |
N-(3-Bromobenzyl)oxetan-3-amine |
1339688-91-3 | 95% | 1g |
$475 | 2021-06-09 |
N-(3-Bromobenzyl)oxetan-3-amine 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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5. Back matter
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
N-(3-Bromobenzyl)oxetan-3-amineに関する追加情報
Recent Advances in the Application of N-(3-Bromobenzyl)oxetan-3-amine (CAS: 1339688-91-3) in Chemical Biology and Pharmaceutical Research
N-(3-Bromobenzyl)oxetan-3-amine (CAS: 1339688-91-3) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This molecule, characterized by its oxetane ring and bromobenzyl moiety, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and chemical biology. The oxetane ring, in particular, is known for its ability to improve the physicochemical properties of drug candidates, such as metabolic stability and solubility, making it a valuable scaffold in modern drug design.
Recent studies have explored the synthetic utility of N-(3-Bromobenzyl)oxetan-3-amine as a versatile building block in the development of novel bioactive compounds. For instance, researchers have utilized this compound in the synthesis of small-molecule inhibitors targeting key enzymes involved in disease pathways. The bromobenzyl group serves as an excellent handle for further functionalization via cross-coupling reactions, enabling the rapid diversification of chemical libraries for high-throughput screening.
One notable application of N-(3-Bromobenzyl)oxetan-3-amine is in the field of kinase inhibitor development. Kinases are critical targets in oncology and inflammatory diseases, and the incorporation of the oxetane ring has been shown to enhance the binding affinity and selectivity of kinase inhibitors. Recent publications highlight the use of this compound in the design of potent and selective inhibitors for kinases such as PI3K and BTK, which are implicated in cancer and autoimmune disorders.
In addition to its role in drug discovery, N-(3-Bromobenzyl)oxetan-3-amine has also been investigated as a tool compound in chemical biology. Its unique structure allows for the exploration of protein-ligand interactions and the development of chemical probes for studying biological systems. For example, researchers have employed this compound in photoaffinity labeling experiments to identify novel binding sites on target proteins, providing insights into drug mechanisms of action.
The synthetic accessibility of N-(3-Bromobenzyl)oxetan-3-amine has further contributed to its widespread use. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound and its derivatives, facilitating its integration into drug discovery pipelines. Notably, green chemistry approaches, such as catalytic C-H functionalization, have been applied to streamline the synthesis of this scaffold, reducing the environmental impact of chemical production.
Looking ahead, the continued exploration of N-(3-Bromobenzyl)oxetan-3-amine and its derivatives is expected to yield new therapeutic candidates and chemical tools. Ongoing research is focused on optimizing its pharmacokinetic properties and expanding its applications to other target classes, such as GPCRs and ion channels. As the field of chemical biology evolves, this compound is poised to play a pivotal role in bridging the gap between chemistry and biology, driving innovation in drug discovery and development.
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